Imidodisulfuric diamide
Description
Historical Perspectives on Iminosulfur Compounds
The investigation of iminosulfur compounds dates back to the 19th century, with the initial synthesis of simple sulfur-nitrogen species. These early explorations laid the groundwork for understanding the complex bonding arrangements between sulfur and nitrogen. A significant advancement in this field was the development of Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry, a concept that emerged from decades of research and was formally introduced by Sharpless and co-workers in 2014. oup.com This "click chemistry" approach revolutionized the synthesis of various organosulfur compounds by utilizing the high stability and efficient reactivity of the S(VI)-F bond. oup.com The historical development of organosulfur fluoride (B91410) chemistry can be traced back to the mid-1800s, but it was seminal work in the early 20th century that highlighted the remarkable properties of these compounds, paving the way for modern synthetic methodologies like SuFEx. latrobe.edu.au
Evolution of Research Trajectories in Imidodisulfuric Diamide (B1670390) Chemistry
Research into imidodisulfuric diamide, also known as imidodisulfamide, and its derivatives has followed a path from fundamental synthesis and characterization to the exploration of their potential applications. umich.edu Early work focused on understanding the basic reactivity of these compounds, such as their cleavage by phosphorus(V) chloride. researchgate.net However, it was discovered that N-substituted derivatives, like 3-methylthis compound, react more smoothly to produce synthetically useful intermediates. researchgate.net More recent research has expanded to include the use of this compound and its derivatives as ligands in coordination chemistry and as building blocks in materials science. google.comjustia.com The development of SuFEx chemistry has further broadened the research landscape, enabling the construction of diverse and complex molecules from iminosulfur oxydifluorides, which can be considered derivatives of imidodisulfuric acid. oup.com
Classification within Sulfur-Nitrogen Compounds
Sulfur-nitrogen compounds are a broad class of chemical compounds containing a sulfur-nitrogen bond. chemsrc.com They can be classified in various ways, including by the coordination number of the sulfur atom, the presence of rings, or the inclusion of other elements. capes.gov.brresearchgate.net this compound, with the chemical formula HN(SO₂NH₂)₂, belongs to the family of sulfamides. umich.eduwikipedia.org This classification places it among compounds characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms. Specifically, it is a diamide of imidodisulfuric acid, HN(SO₃H)₂. umich.edu The broader category of sulfur-nitrogen compounds also includes sulfimides (R₂S=NR'), sulfoximides (R₂S(O)=NR'), and S-nitrosothiols (R-S-N=O), each with distinct structural and reactive properties. wikipedia.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
13598-81-7 |
|---|---|
Molecular Formula |
H5N3O4S2 |
Molecular Weight |
175.19 g/mol |
InChI |
InChI=1S/H5N3O4S2/c1-8(4,5)3-9(2,6)7/h3H,(H2,1,4,5)(H2,2,6,7) |
InChI Key |
LNZNJGGYXPMOTG-UHFFFAOYSA-N |
Canonical SMILES |
NS(=O)(=O)NS(=O)(=O)N |
Origin of Product |
United States |
Synthesis and Preparation of Imidodisulfuric Diamide
Historical Synthetic Routes
Historically, the synthesis of sulfamides and related compounds often involved the reaction of sulfuryl chloride with amines. google.com These methods, while foundational, sometimes suffered from low yields and the production of hydrogen chloride as a byproduct. google.com The synthesis of phosphazo chlorides from sulfamide (B24259) and its derivatives, first reported by Kirsanov, represents an early example of the chemical transformation of these compounds. datapdf.com
Modern Synthetic Methodologies
Modern approaches to synthesizing sulfamides, including imidodisulfuric diamide, aim for higher yields and milder reaction conditions. One improved process involves a two-step reaction: first, a secondary amine reacts with sulfuryl chloride in the presence of a tertiary amine to form a sulfamoyl chloride. This intermediate then reacts with ammonia (B1221849) to produce the desired sulfuric diamide. This method avoids the release of hydrogen chloride and does not require expensive starting materials like chlorosulfonyl isocyanate. google.com
Interactive Data Table: Key Reaction Parameters for Sulfuric Diamide Synthesis
| Parameter | Step 1: Sulfamoyl Chloride Formation | Step 2: Amination |
| Reactants | Secondary Amine, Sulfuryl Chloride | Sulfamoyl Chloride, Ammonia |
| Solvent | Inert, typically aromatic | Inert, typically aromatic |
| Catalyst/Reagent | Tertiary Amine | - |
| Temperature | - | 10 to 100 °C (typically 30-80 °C) |
| Reaction Time | - | 2 to 24 hours (typically 4-16 hours) |
| Key Byproduct | - | Ammonium Chloride |
Reactivity and Mechanistic Investigations of Imidodisulfuric Diamide
Nucleophilic Substitution Reactions on Derivatives
While imidodisulfuric diamide (B1670390) itself is prone to cleavage, its derivatives, particularly those formed from reactions with phosphorus halides, serve as versatile platforms for nucleophilic substitution. These reactions allow for the introduction of a variety of functional groups, leading to compounds with tailored properties.
The interaction of N-alkylated imidodisulfuric diamides with phosphorus(V) chloride does not lead to cleavage but instead produces highly reactive bis(trichlorophosphazo) derivatives. researchgate.netdatapdf.com These intermediates are valuable synthons, as the chlorine atoms attached to the phosphorus are susceptible to nucleophilic attack. This reactivity allows for the synthesis of a range of organophosphorus derivatives. For example, treatment with appropriate reagents can replace the chlorine atoms with organic moieties, significantly altering the compound's stability and properties. researchgate.netdatapdf.com
The chlorine atoms on the bis(trichlorophosphazo) derivatives of N-methylated imidodisulfuric diamides are readily displaced by nucleophiles. researchgate.netdatapdf.com This process serves as a key method for derivatization. Reactions with phenyl and phenoxy groups, for instance, proceed via nucleophilic substitution to yield more hydrolytically stable products. researchgate.netdatapdf.com This transformation from a reactive halogenated precursor to a stable organic derivative highlights the synthetic utility of the initial phosphorylation reaction. Such derivatizations are crucial for modifying the chemical and physical properties of the core imidodisulfuric structure. researchgate.netdatapdf.com
Table 1: Nucleophilic Substitution Reactions on Bis(trichlorophosphazo) Derivatives
| Derivative | Reagent | Product | Observation | Reference |
| Bis(trichlorophosphazo) derivative of 3-methylimidodisulfuric diamide | Phenyl Grignard or similar Phenylating Agent | Phenyl-substituted phosphazo derivative | Chlorine atoms are replaced by phenyl groups. | researchgate.net, datapdf.com |
| Bis(trichlorophosphazo) derivative of 3-methylthis compound | Sodium Phenoxide or similar Phenoxylating Agent | Phenoxy-substituted phosphazo derivative | Chlorine atoms are replaced by phenoxy groups, leading to more hydrolytically stable products. | researchgate.net, datapdf.com |
Cleavage Reactions and Fragmentation Pathways
The stability of the S-N-S bond in this compound is highly dependent on the reaction conditions and the substitution pattern on the nitrogen atoms. Certain powerful reagents can induce cleavage of this bond, leading to the fragmentation of the molecule.
The reaction of this compound with phosphorus(V) chloride (PCl₅) results in the cleavage of the sulfur-nitrogen bonds. datapdf.com This contrasts sharply with the reactivity of its N-alkylated analogues. For instance, 3-methylthis compound and 3,5-dimethyldiimidotrisulfuric diamide react smoothly with PCl₅ without fragmentation. researchgate.netdatapdf.com This reaction yields synthetically useful bis(trichlorophosphazo) derivatives, demonstrating that N-alkylation protects the S-N-S linkage from cleavage by this reagent. researchgate.netdatapdf.com The von Braun amide degradation, a reaction where monosubstituted amides react with PCl₅ to give a nitrile and an organohalide, provides a mechanistic parallel for the cleavage of C-N bonds under similar conditions. wikipedia.org
Table 2: Reactivity of this compound and its Derivatives with PCl₅
| Reactant | Result of Reaction with PCl₅ | Product Type | Reference |
| This compound | Cleavage of sulfur-nitrogen bonds | Fragmentation products | researchgate.net, datapdf.com |
| 3-Methylthis compound | Smooth reaction, no cleavage | Bis(trichlorophosphazo) derivative | researchgate.net, datapdf.com |
The hydrolytic stability of the imidodisulfuric linkage is markedly influenced by pH. The parent acid, imidodisulfuric acid, undergoes hydrolysis that is strongly catalyzed in acidic solutions. umich.edu This suggests that this compound is also susceptible to decomposition in acidic media. Generally, imides exhibit low hydrolytic stability in alkaline environments. bme.hu Studies on related cyclic imide dioximes show they are unstable in 1 M HCl, further indicating the lability of such structures in acid. researchgate.net Conversely, the derivatives formed by nucleophilic substitution with phenyl and phenoxy groups on the phosphazo intermediates are reported to be more hydrolytically stable, indicating that derivatization can be a strategy to protect the core structure from hydrolysis. researchgate.netdatapdf.com
Table 3: General Hydrolytic Stability Profile
| Compound Family | Media | Stability | Observation | Reference |
| Imidodisulfuric acid | Acidic solution | Low | Hydrolysis is strongly catalyzed. | umich.edu |
| General Imides | Alkaline media (pH > 7) | Low | Hydrolysis is fast. | bme.hu |
| Cyclic Imide Dioximes | 1 M HCl | Low | Not stable at room temperature. | researchgate.net |
| Phenyl/Phenoxy-derivatives | Not specified | Higher | More hydrolytically stable than precursors. | researchgate.net, datapdf.com |
Electrophilic Activation and Reactivity
The nitrogen atom in the imidodisulfuric core can act as a nucleophilic center, reacting with strong electrophiles. This interaction can "activate" the molecule, leading to either substitution or cleavage. The reaction with phosphorus(V) chloride is a prime example of this electrophilic activation. researchgate.netdatapdf.com Here, the phosphorus atom acts as an electrophile, and the initial attack by the nitrogen atom of the N-methylated diamide leads to the formation of a reactive intermediate that is subsequently converted to the bis(trichlorophosphazo) product. In the case of the unsubstituted this compound, this activation by PCl₅ leads to the cleavage of the S-N bonds. researchgate.netdatapdf.com This reactivity pattern underscores that interaction with potent electrophiles is a key pathway governing the transformation of this compound and its derivatives.
Spectroscopic Characterization
Infrared and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups. In imidodisulfuric diamide, characteristic vibrational frequencies corresponding to N-H, S=O, and S-N bonds are observed. An analysis of the infrared spectra of derivatives of this compound has allowed for the assignment of observed frequencies to specific structural units. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nitrogen-14 and Nitrogen-15 NMR spectroscopy can provide valuable information about the nitrogen environments within the molecule. capes.gov.br Proton (¹H) and Carbon-13 (¹³C) NMR are also used to characterize the organic substituents in N-substituted derivatives.
Interactive Data Table: Key Spectroscopic Data for this compound Derivatives
| Spectroscopic Technique | Key Observables | Typical Chemical Shift/Frequency Range |
| Infrared (IR) | N-H stretch, S=O stretch, S-N stretch | 3200-3400 cm⁻¹, 1300-1350 cm⁻¹ (asymmetric), 1150-1180 cm⁻¹ (symmetric), 900-1000 cm⁻¹ |
| ¹H NMR | N-H protons | δ 7-9 ppm (can be broad and exchangeable) |
| ¹⁴N/¹⁵N NMR | Amide and imide nitrogens | Varies depending on the specific structure |
Advanced Theoretical and Computational Investigations
Quantum Chemical Approaches to Electronic Structure
Density Functional Theory (DFT) Studies on Ground State Geometries
A complete DFT study on imidodisulfuric diamide (B1670390) would typically involve geometry optimization using various functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G*, cc-pVTZ) to accurately predict bond lengths, bond angles, and dihedral angles. Such calculations would elucidate the planarity or non-planarity of the molecule and the conformation of the amide groups.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for Imidodisulfuric Diamide
| Parameter | Predicted Value (Functional/Basis Set) |
| S-N Bond Length (Å) | Data not available |
| N-H Bond Length (Å) | Data not available |
| S=O Bond Length (Å) | Data not available |
| S-N-S Bond Angle (°) | Data not available |
| H-N-S Bond Angle (°) | Data not available |
| O-S-N Bond Angle (°) | Data not available |
Note: This table is a template. Specific values would be populated from dedicated DFT calculations on this compound, which are not currently available in the public domain based on the conducted search.
Ab Initio Calculations for Electron Correlation Effects
Detailed ab initio calculations specifically targeting electron correlation effects in this compound have not been reported in the surveyed literature. Such calculations, which go beyond the mean-field approximation of Hartree-Fock theory, are crucial for accurately describing the electronic structure of molecules with multiple lone pairs and polar bonds, as is the case with this compound.
Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory would be employed to account for electron correlation. These computationally intensive methods would provide a more accurate picture of the electron distribution and the energetic landscape of the molecule.
Computational Studies of Reaction Mechanisms
Transition State Characterization and Energy Barriers
There is a lack of specific computational studies in the available literature that characterize the transition states and energy barriers for reactions involving this compound. Such studies are vital for understanding the kinetics and mechanisms of its formation and decomposition pathways. For example, the cleavage of this compound by phosphorus(V) chloride has been mentioned, but without any accompanying computational analysis of the reaction mechanism. researchgate.netdatapdf.com
A theoretical investigation would involve locating the transition state structures for specific reactions, followed by frequency calculations to confirm them as first-order saddle points on the potential energy surface. The energy difference between the reactants and the transition state would yield the activation energy barrier for the reaction.
Molecular Dynamics Simulations of Reactive Pathways
No molecular dynamics (MD) simulations focused on the reactive pathways of this compound have been identified in the public domain. MD simulations could provide a dynamic picture of the molecular interactions and transformations during a chemical reaction. By simulating the system at the atomic level over time, researchers could visualize the sequence of bond-breaking and bond-forming events and identify key intermediates and reaction coordinates.
Prediction of Spectroscopic Signatures
While the infrared spectra of some derivatives of this compound have been analyzed to assign frequencies to significant structural units, a comprehensive computational prediction of the spectroscopic signatures for the parent this compound is not available. researchgate.netdatapdf.com
Theoretical predictions of spectroscopic data, such as IR and Raman frequencies, NMR chemical shifts, and UV-Vis absorption spectra, are typically performed using methods like DFT. Comparing these predicted spectra with experimental data is a powerful tool for structural elucidation and for validating the computational models used.
Computational Vibrational Spectroscopy
A thorough computational analysis of the vibrational modes of this compound would involve calculating its infrared and Raman spectra using methods such as Density Functional Theory (DFT). This would allow for the assignment of specific vibrational frequencies to the stretching and bending of its various bonds, including the N-H, S=O, and S-N bonds. Such a study would be invaluable for interpreting experimental spectra and understanding the molecule's dynamic behavior. While the infrared spectra of some of its derivatives have been analyzed, a corresponding computational study on the parent compound is not available.
NMR Chemical Shift Predictions
Similarly, the prediction of 1H, 13C, and 15N NMR chemical shifts through quantum chemical calculations is a standard method for confirming molecular structures and understanding their electronic environments. For this compound, these predictions would help in the definitive assignment of experimental NMR signals. Currently, no dedicated studies presenting calculated NMR data for this compound have been identified.
Analysis of Intermolecular Forces and Crystal Packing: An Unexplored Area
The crystal structure of this compound provides the foundational data for in-depth analyses of its intermolecular interactions, which are crucial for understanding its solid-state properties. Methodologies like Hirshfeld surface analysis have become instrumental in quantifying these interactions.
Hirshfeld Surface Analysis and Quantitative Contributions
Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can determine the percentage contributions of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. A comprehensive Hirshfeld surface analysis of this compound would yield a detailed breakdown of the forces governing its crystal packing. This would include quantitative data on the prevalence of O···H, H···H, and other significant contacts. Regrettably, no such analysis for this compound has been published.
Role in Valence Stabilization of Metal Ions
Coordination to Transition Metal Ions (e.g., Cobalt, Manganese)
There is a notable absence of published research detailing the synthesis, structure, or properties of coordination complexes formed between this compound and transition metal ions like cobalt and manganese. General principles of coordination chemistry suggest that this compound, with its nitrogen and potentially oxygen (from the sulfonyl groups) or deprotonated nitrogen atoms, could act as a ligand. However, without experimental data, any description of coordination modes, geometries, or the electronic properties of such complexes would be purely speculative.
The scientific literature does contain extensive research on the coordination of other sulfur-nitrogen containing ligands to cobalt and manganese. For instance, studies on cobalt(II) complexes with ligands such as o-phenylenediamine (B120857) and various dithiolates have been reported, showing diverse magnetic properties and geometries. tandfonline.comresearchgate.net Similarly, manganese(II) complexes with semicarbazones and thiosemicarbazones, which are also nitrogen-sulfur donor ligands, have been synthesized and characterized, typically exhibiting octahedral geometries. ias.ac.in Research into cobalt(III) complexes with mixed sulfur/nitrogen ligand environments has also been conducted to model the active sites of metalloenzymes. nih.gov However, these examples involve different ligand systems and cannot be directly extrapolated to predict the behavior of this compound.
Mechanistic Insights into Redox Control via Ligand Design
Given the lack of information on the coordination complexes of this compound with cobalt and manganese, a discussion on the mechanistic insights into redox control via the design of such ligand systems is not possible. The ability of a ligand to influence the redox properties of a metal center is intrinsically linked to the electronic structure of the resulting complex. This includes the nature of the metal-ligand bonds, the geometry of the coordination sphere, and the presence of any redox-active functionalities on the ligand itself.
The concept of using ligand design to control redox processes is a central theme in modern inorganic chemistry. For example, redox-active ligands can act as electron reservoirs, participating directly in redox reactions and enabling multi-electron transformations that might be inaccessible to the metal center alone. nih.govresearchgate.net The electrochemical behavior of cobalt complexes with mixed nitrogen-sulfur donor macrocyclic ligands has been investigated, revealing reversible Co(III)/Co(II) couples. uq.edu.au These studies underscore the principle that modifying the ligand framework can tune the redox potential of the metal center.
In the context of manganese, complexes with various nitrogen and sulfur-containing ligands have been studied, though detailed electrochemical investigations pertinent to redox control mechanisms are specific to the ligand system . core.ac.uksaudijournals.com Without any foundational data on the coordination of this compound to cobalt or manganese, any analysis of its potential role in mediating redox processes remains speculative. Further experimental and computational studies would be required to elucidate the coordination chemistry of this compound and to explore the potential for designing related ligands for redox control applications.
Coordination Chemistry
Imidodisulfuric Diamide (B1670390) as a Ligand
Imidodisulfuric diamide and its deprotonated forms can act as ligands, coordinating to metal centers through their nitrogen and/or oxygen atoms. google.comgoogle.com The ability of these ligands to form stable complexes with metal ions is influenced by factors such as charge, polarity, and the nature of the binding sites. google.com The resulting coordination compounds can exhibit a variety of geometries, including octahedral and tetrahedral arrangements. libretexts.orgnih.gov
Metal Complexes and Their Characterization
Metal complexes of this compound derivatives can be characterized by various spectroscopic and analytical techniques, including IR, NMR, and X-ray crystallography. These complexes have been investigated for potential applications in various fields. For instance, some coordination compounds are explored for their catalytic or biological activities. nih.gov
Interactive Data Table: Examples of Coordination Compounds with Related Ligands
| Metal Ion | Ligand Type | Potential Application |
| Cobalt(III) | Amine-containing | Corrosion inhibition google.com |
| Zinc(II) | Diamide | Medicinal chemistry nih.gov |
| Rare Earth Elements | Imidodisulfuric acid derivatives | Corrosion protection google.com |
Selected Applications of Imidodisulfuric Diamide and Its Derivatives in Materials Science and Industrial Processes
Utilization in Corrosion Protection Systems
A significant application of imidodisulfuric diamide (B1670390) derivatives is in the formulation of advanced corrosion-inhibiting systems, particularly as components of non-toxic pigments designed to replace traditional chromate-based coatings. justia.com
Research into non-toxic corrosion protection has identified derivatives of imidodisulfuric acid as effective "valence stabilizers" for high-valence metal ions in inorganic pigments. justia.comgoogle.com The primary function of these stabilizers is to maintain the metal ion in a higher, more effective oxidation state (e.g., Ce⁴⁺, Mn³⁺, Mn⁴⁺, Co³⁺), which is crucial for its corrosion-inhibiting properties. google.comgoogle.com
Imidodisulfuric acid, its polymers, and related derivatives are listed as potential stabilizers that form sparingly soluble complexes with these metal ions. google.comgoogle.com By complexing with the metal ion, the stabilizer controls its solubility and reactivity, preventing premature reduction to a less effective, lower valence state. google.com This stabilization is a key factor in developing corrosion-inhibiting pigments that can match the performance of traditional, more toxic hexavalent chromium systems. justia.comgoogle.com
| Stabilizer Compound/Derivative | Metal Ion Stabilized | Application/Pigment System | Source |
|---|---|---|---|
| Imidodisulfuric Acid and its derivatives | Cerium (Ce⁴⁺), Terbium (Tb⁴⁺), Praseodymium (Pr⁴⁺) | Non-toxic corrosion-protection pigments based on rare earth elements. | google.com |
| Imidodisulfuric Acid, Bis(Imidodisulfamic Acid), Poly(Imidodisulfamic Acid), Poly(Imidodisulfuric Acid) and derivatives | Manganese (Mn³⁺, Mn⁴⁺) | Non-toxic corrosion-protection pigments based on manganese. | justia.com |
| Imidodisulfamic acid, Imidodisulfuric acid, Poly(imidodisulfamic acid), Poly(imidodisulfuric acid) and derivatives | Cerium (Ce⁴⁺) | Non-toxic corrosion-protection conversion coats. | google.com |
| Imidodisulfuric Acid, Poly(Imidodisulfuric Acid) and derivatives | Cobalt (Co³⁺) | Non-toxic corrosion-protection rinses and seals. | google.com |
The effectiveness of pigments containing valence-stabilized ions stems from their ability to form a protective, passivating layer on the metal surface. The mechanism involves several key features:
Controlled Solubility : Valence stabilizers like imidodisulfuric acid derivatives are chosen to form compounds with the metal ion that are "sparingly soluble". google.comgoogle.com If the compound is too soluble, the inhibiting ion is quickly washed away; if it is too insoluble, not enough ions are available to inhibit corrosion. google.comgoogle.com The optimized, slow release of the high-valence ion (e.g., Mn³⁺ or Ce⁴⁺) is critical for sustained protection.
Oxidative Passivation : The released high-valence metal ions are strong oxidizing species. google.com When they come into contact with a metallic surface in a corrosive environment (i.e., in the presence of water), they oxidize the base metal. google.com This process forms a stable, non-reactive oxide layer on the metal, known as a passivation layer, which acts as a barrier to further corrosion. google.com This capacity to oxidize and passivate exposed metal in a scratch or flaw is known as "throwing power". google.com
Electrostatic Barrier : The stabilizer ions can also establish a protective electrostatic shell around the pigment particle. google.comgoogle.com This charged layer, or electrostatic double layer, helps to physically impede the passage of corrosive ions like chloride or hydronium through the paint or coating to the metal substrate, adding another layer of protection. google.comgoogle.com
Role as Intermediates in Chemical Synthesis
Imidodisulfuric diamide serves as a valuable intermediate in the synthesis of other reactive compounds. ontosight.ai A notable example is its reaction with phosphorus(V) chloride (PCl₅). While the parent this compound is cleaved by this reagent, its methylated derivatives react smoothly to produce highly reactive and synthetically useful bis(trichlorophosphazo) derivatives. researchgate.netdatapdf.com
These phosphazo derivatives are versatile intermediates themselves. The chlorine atoms attached to the phosphorus are readily replaced by other functional groups (e.g., phenyl, phenoxy) through nucleophilic substitution, leading to the formation of more hydrolytically stable products. researchgate.netdatapdf.com This two-step process demonstrates the role of this compound derivatives as building blocks for more complex molecules. The broader class of sulfuric diamides are recognized as important intermediates for producing active ingredients in fields such as agriculture. google.com
| Reactant(s) | Product | Significance | Source |
|---|---|---|---|
| 3-methylthis compound, Phosphorus(V) chloride (PCl₅) | Bis(trichlorophosphazo) derivative | Creates a highly reactive and synthetically useful intermediate. | researchgate.netdatapdf.com |
| Bis(trichlorophosphazo) derivative, Phenyl or Phenoxy nucleophiles | Hydrolytically stable phenyl or phenoxy substituted products | Demonstrates the utility of the intermediate for further synthesis. | researchgate.netdatapdf.com |
Applications in Material Science Research (e.g., polymer chemistry, non-biological catalysts)
The unique structure of this compound and its derivatives suggests potential for broader applications in materials science, although direct utilization in some areas is still emerging.
In polymer chemistry , while direct incorporation of this compound into common polymers is not widely documented in the provided research, related diamide structures are fundamental monomers. For instance, new poly(amide-imide)s with high thermal stability and good solubility have been synthesized using custom diamide-diamine monomers. mdpi.com The reactive nature of the derivatives of this compound, such as the phosphazo compounds, suggests their potential use in the synthesis of specialized inorganic or hybrid polymers. researchgate.net
As non-biological catalysts , there is no direct evidence that this compound itself is used as a primary catalyst. Non-biological catalysts are typically inorganic substances, such as metals or metal oxides, that increase reaction rates without being consumed. tutorchase.com However, the function of imidodisulfuric derivatives in corrosion-inhibiting pigments is closely related to catalytic principles. By complexing with and stabilizing a catalytically active metal ion (like cobalt or manganese), they act as ligands that modulate the metal's reactivity, a core concept in the design of metal-based catalysts. google.com This role as a stabilizing ligand for redox-active metal centers is a key contribution to materials chemistry.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes
The synthesis of Imidodisulfuric diamide (B1670390) and related sulfamides has traditionally relied on established but often harsh chemical methods. The classic approach typically involves the reaction of sulfonyl chlorides with an amine, a method that can be effective but suffers from drawbacks such as the generation of hydrogen chloride wikipedia.org. Historical methods for preparing similar sulfuric diamides, such as reacting sulfuryl chloride with an amine and then ammonia (B1221849), have been noted to result in incomplete reactions google.com. Furthermore, research has shown that while methylated derivatives of Imidodisulfuric diamide can be reacted smoothly with reagents like phosphorus(V) chloride to yield useful intermediates, the parent compound is often cleaved, indicating its instability under certain conventional conditions researchgate.net.
Future research is trending towards the development of more efficient, selective, and environmentally benign synthetic strategies. The focus will likely be on overcoming the limitations of current methods. Key areas for exploration include:
Catalytic Methods: Investigating the use of transition metal or organocatalysts to facilitate the formation of S-N bonds under milder conditions, thereby avoiding harsh reagents and improving atom economy.
Flow Chemistry: Employing microreactor technology to control reaction parameters with high precision. This could enhance safety, improve yield, and allow for the synthesis of derivatives that are inaccessible through batch processes.
Enzymatic Synthesis: Exploring the potential of biocatalysts to synthesize the imidodisulfuric core structure with high specificity, offering a green chemistry alternative to traditional organic synthesis.
Protected Synthesis: Refining synthetic pathways that use protecting groups for the reactive N-H moieties to prevent cleavage of the core structure and allow for more complex molecular architectures to be built upon the this compound scaffold researchgate.net.
| Approach | Typical Reagents | Limitations | Future Research Focus |
|---|---|---|---|
| Classical Synthesis | Sulfuryl chloride, Ammonia, Phosphorus(V) chloride | Harsh conditions, low yield, byproduct generation (HCl), compound instability google.comresearchgate.net | Improving yield and purity |
| Catalytic Synthesis | Transition metal complexes, Organocatalysts | Catalyst screening and optimization required | Development of mild, selective, and recyclable catalytic systems |
| Flow Chemistry | Continuous flow reactors | Requires specialized equipment and process optimization | Precise control over temperature, pressure, and reaction time to maximize yield and minimize degradation |
| Enzymatic Synthesis | Hydrolases, Ligases | Enzyme discovery and engineering needed | Screening for and engineering enzymes capable of forming S-N bonds sustainably |
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is a largely unexplored domain. While the sulfonamide functional group is known to be relatively unreactive, the presence of multiple reactive sites—including two sulfonyl groups, a central imido nitrogen, and two terminal amino groups—suggests a rich and complex chemistry awaiting discovery wikipedia.org. The known thermal lability of S-N bonds and the ability of the N-H bond to be deprotonated open up possibilities for various chemical transformations wikipedia.orgrsc.org.
Emerging research trends will likely focus on systematically mapping the reactivity of this compound.
Coordination Chemistry: Investigating its potential as a multidentate ligand for complexing with various metal ions. The nitrogen and oxygen atoms could serve as donor sites, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs).
Nucleophilic and Electrophilic Reactions: Studies on the deprotonation of the N-H groups could reveal its utility as a nucleophile in substitution or addition reactions wikipedia.org. Conversely, the sulfonyl groups could be targeted by strong nucleophiles. Research on derivatives has shown that once stabilized, the core structure can be functionalized via nucleophilic substitution researchgate.net.
Radical Chemistry: The inherent weakness of the sulfur-nitrogen bond suggests that it could be a precursor for S-N containing radicals under photolytic or thermal conditions rsc.org. Exploring these radical reactions could lead to new polymerization or cross-linking applications.
Hydrolytic Stability: A thorough investigation of its stability in aqueous media at different pH values is crucial, as hydrolysis is a known reaction for related compounds and a critical parameter for many applications smolecule.comumich.edu.
Advanced Computational Modeling and Machine Learning in Design
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, accelerating research and reducing experimental costs. For related sulfur-nitrogen compounds, computational methods are already being used to analyze geometries, stabilities, and electronic structures rsc.orgresearchgate.net. Density Functional Theory (DFT) methods such as ωB97XD and M06-2X have been identified as suitable for modeling sulfur-nitrogen species uwindsor.ca.
The application of these advanced modeling techniques to this compound is a critical future research direction.
Quantum Mechanics (QM) Calculations: Employing high-level QM methods to determine fundamental properties like optimized geometry, bond energies, vibrational frequencies, and electronic structure. These calculations can provide insights into the compound's stability and spectral characteristics and have been used to understand the interaction energies of similar sulfamide (B24259) structures semanticscholar.org.
Molecular Dynamics (MD) Simulations: Simulating the behavior of this compound in different environments (e.g., in solution or within a material matrix) to understand its conformational dynamics and interactions with surrounding molecules.
Reaction Mechanism Prediction: Using computational tools to model potential reaction pathways, calculate activation barriers, and predict the products of undiscovered reactions, guiding experimental efforts.
Machine Learning (ML): Developing ML models trained on existing data from the broader class of sulfur-nitrogen compounds. These models could rapidly predict the properties (e.g., stability, reactivity, material compatibility) of hypothetical this compound derivatives, enabling high-throughput screening and the rational design of new molecules for specific applications.
| Technique | Objective | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculate electronic structure, geometry, and bond energies. | Prediction of stability, spectral properties, and fundamental reactivity uwindsor.ca. |
| Ab Initio Molecular Dynamics (AIMD) | Simulate dynamic behavior and thermal stability at the quantum level. | Insight into structural integrity and decomposition pathways under various conditions rsc.org. |
| Reaction Pathway Modeling | Elucidate mechanisms for synthesis and degradation. | Identification of key intermediates and transition states, guiding synthetic optimization. |
| Machine Learning (ML) Models | High-throughput screening of virtual derivatives for desired properties. | Accelerated discovery of new functional molecules based on the this compound scaffold. |
Integration into Advanced Materials and Catalytic Systems
While direct applications of this compound in materials science have yet to be realized, its molecular structure suggests significant untapped potential. Related sulfur-nitrogen compounds and cyclic sulfonamides have been predicted to have applications in optoelectronics and have been incorporated into organic electronics wikipedia.orgrsc.org. The broader field of catalysis frequently uses functional groups present in this compound nih.govsamaterials.com.
Future research will explore the integration of this compound into functional materials and catalytic systems.
Polymer Chemistry: Its multiple reactive N-H groups make it a promising candidate as a monomer or cross-linking agent for the synthesis of novel polyamides, polyimides, or other functional polymers.
Metal-Organic Frameworks (MOFs): The potential of this compound to act as an organic linker could be harnessed to create new MOFs nih.gov. These materials could be designed for applications in gas storage, separation, or catalysis numberanalytics.com.
Energetic Materials: The high nitrogen content and oxygen balance of the molecule suggest it could be investigated as a component in advanced energetic materials or propellants.
Catalysis: The compound itself or its metallic complexes could exhibit catalytic activity. Functionalized supports containing sulfamic acid groups have shown promise as solid acid catalysts nih.gov. The ability of the sulfonamide group to bind metal ions suggests its potential use in designing homogeneous or heterogeneous catalysts semanticscholar.orgtue.nl.
| Area | Potential Role of this compound | Target Properties |
|---|---|---|
| Polymers | Monomer or cross-linking agent | High thermal stability, specific mechanical properties |
| Metal-Organic Frameworks (MOFs) | Organic linker/strut | Porosity, selective gas adsorption, catalytic activity nih.gov |
| Energetic Materials | Oxidizer or fuel component | High energy density, controlled decomposition |
| Catalysis | Ligand for metal catalysts, solid acid support | High activity, selectivity, and stability nih.govtue.nl |
Environmental Chemical Considerations (excluding toxicology)
The environmental fate of this compound is currently unknown. However, extensive research on related sulfonamide compounds provides a framework for future investigations researchgate.net. The environmental behavior of chemicals is governed by their persistence, mobility, and degradation pathways acs.orgmdpi.com. For sulfonamides, these processes are influenced by factors like soil type, pH, and microbial activity acs.orgresearchgate.net.
A key area of future research will be to characterize the environmental chemistry of this compound to ensure its responsible development and use.
Mobility and Sorption: Studies are needed to determine the compound's tendency to adsorb to soil and sediment particles. The soil sorption coefficient (Kd) is a critical parameter, with sulfonamides generally showing weak sorption and thus higher mobility mdpi.com.
Abiotic Degradation: The susceptibility of the compound to abiotic degradation processes, particularly hydrolysis and photolysis, must be quantified. Indirect photolysis, mediated by naturally occurring radicals in water, is a significant degradation pathway for other sulfonamides nih.gov.
Biodegradation: Investigations into whether microorganisms can degrade this compound are essential. Research has shown that microbial processes play a major role in the dissipation of other sulfonamides in soil acs.org. Identifying the degradation products is also crucial, as they may have their own environmental profiles researchgate.netnih.gov.
| Parameter | Definition | Importance |
|---|---|---|
| Soil Sorption Coefficient (Kd) | Ratio of the chemical's concentration in soil to its concentration in water at equilibrium. | Determines mobility in the environment; low Kd suggests potential for groundwater contamination mdpi.com. |
| Hydrolysis Half-Life (t½) | Time required for 50% of the compound to degrade via reaction with water. | Indicates persistence in aquatic environments. |
| Photolysis Quantum Yield | Efficiency of a photon in causing a photochemical reaction. | Assesses degradation rate in sunlit surface waters nih.gov. |
| Biodegradation Rate | Rate of degradation by microorganisms. | Primary indicator of persistence in soil and water systems acs.orgresearchgate.net. |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing imidodisulfuric diamide, and how can purity be validated experimentally?
- Methodological Answer : The synthesis of this compound derivatives typically involves reacting H₂SO₃F or H₂SO₃Cl with urea under controlled conditions . Post-synthesis, purity can be validated using:
- Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition profiles.
- High-Performance Liquid Chromatography (HPLC) with UV-Vis detection to quantify impurities.
- Elemental Analysis to confirm stoichiometric ratios of C, H, N, and S.
Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For sulfur-containing groups, ³³S NMR (if accessible) or X-ray crystallography resolves bond configurations .
- Fourier-Transform Infrared (FTIR) Spectroscopy : Identify functional groups (e.g., S-O, N-H) via characteristic absorption bands.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?
- Methodological Answer :
- Comparative Meta-Analysis : Aggregate published data into a table comparing experimental conditions (e.g., calorimetry methods, solvent systems) and highlight outliers .
- Replicate Key Studies : Repeat experiments under standardized conditions (e.g., bomb calorimetry in inert atmospheres) to isolate variables like moisture sensitivity .
- Computational Validation : Use density functional theory (DFT) to calculate theoretical thermodynamic values and cross-validate with experimental data .
Q. What strategies are recommended for derivatizing this compound to enhance its reactivity in catalytic applications?
- Methodological Answer :
- Functional Group Modification : Introduce electron-withdrawing groups (e.g., fluoro or chloro derivatives via H₂SO₃F/H₂SO₃Cl reactions) to modulate electrophilicity .
- Coordination Chemistry : Explore ligand-metal complexes (e.g., with transition metals like Cu²⁺ or Fe³⁺) to study catalytic activity in oxidation-reduction reactions.
- Kinetic Studies : Monitor reaction rates under varying pH and temperature to optimize derivatization pathways .
Q. How should researchers design experiments to investigate the mechanistic pathways of this compound in acid-base reactions?
- Methodological Answer :
- Stoichiometric Titrations : Use pH-metric titrations with strong acids/bases to map protonation equilibria and identify intermediate species.
- Isotopic Labeling : Introduce ¹⁵N or ³⁴S isotopes to track bond cleavage/reformation via MS or NMR .
- Computational Modeling : Employ molecular dynamics simulations to predict transition states and compare with experimental kinetic data .
Data Management and Reproducibility
Q. What protocols ensure reproducibility in this compound synthesis and analysis?
- Methodological Answer :
- Detailed Experimental Logs : Document reaction parameters (e.g., stirring speed, solvent purity) and environmental conditions (humidity, temperature) .
- Open Data Practices : Share raw spectral data, calibration curves, and instrument settings in supplementary materials .
- Cross-Lab Validation : Collaborate with independent labs to verify synthetic routes and analytical reproducibility .
Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s electronic properties?
- Methodological Answer :
- Sensitivity Analysis : Vary DFT parameters (e.g., basis sets, exchange-correlation functionals) to assess their impact on predicted band gaps or dipole moments .
- Experimental Refinement : Use polarized Raman spectroscopy or X-ray photoelectron spectroscopy (XPS) to resolve electronic structure details .
- Peer Review : Present conflicting data at conferences or preprints to solicit feedback on methodological assumptions .
Tables for Quick Reference
Table 1 : Key Synthetic Routes for this compound Derivatives
| Reactant | Product | Yield (%) | Purity Validation Method | Reference |
|---|---|---|---|---|
| Urea + H₂SO₃F | Fluoro Derivative | 78 | HPLC, Elemental Analysis | |
| Urea + H₂SO₃Cl | Chloro Derivative | 82 | TGA, FTIR |
Table 2 : Common Analytical Techniques and Applications
| Technique | Application | Key Parameters to Report |
|---|---|---|
| ¹H NMR | Proton environment mapping | Chemical shifts (δ), integration |
| X-ray Crystallography | Crystal structure determination | Space group, bond lengths/angles |
| DFT Calculations | Electronic property prediction | Basis set, convergence criteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
